(3-Methylbutan-2-yl)(1-phenylethyl)amine
Description
(3-Methylbutan-2-yl)(1-phenylethyl)amine is a secondary amine characterized by a 1-phenylethyl group and a branched 3-methylbutan-2-yl substituent attached to the nitrogen atom. The branched alkyl chain may enhance steric bulk and lipophilicity, influencing its reactivity and interaction with substrates or metal complexes.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-methyl-N-(1-phenylethyl)butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3 |
InChI Key |
ZMZIQRWISWNDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares (3-Methylbutan-2-yl)(1-phenylethyl)amine with structurally or functionally related amines:
Key Research Findings
Steric and Electronic Effects :
- The branched 3-methylbutan-2-yl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., sec-butyl in ) or benzyl groups. This could reduce nucleophilicity but improve selectivity in catalytic reactions .
- In imine analogs, C=N bond lengths (1.265–1.292 Å) correlate with substituent electronic effects . While the target is an amine, its substituents may similarly modulate electron density at nitrogen.
Chiral Resolution and Asymmetry :
- Bis(1-phenylethyl)amine derivatives exhibit enantioselectivity in amination reactions (up to 84% ee) and slow structural recognition in rare-earth separations . The single 1-phenylethyl group in the target compound may offer moderate enantiocontrol but faster kinetics.
- Natural product-derived catalysts (e.g., DHQ-based) underperform compared to synthetic 1-phenylethylamine derivatives, highlighting the latter’s versatility .
Physicochemical Properties: The lipophilicity of the 3-methylbutan-2-yl group may enhance solubility in nonpolar solvents compared to diphenylethylamine () or hydrophilic spirocyclic amines (). In precipitation studies, bis(1-phenylethyl)amine shows time-dependent selectivity for rare-earth elements, suggesting that the target compound’s substituents could alter metal-binding affinities .
Reactivity in Organic Synthesis :
- 1-Phenylethylamine derivatives are widely used as chiral auxiliaries (e.g., in oxazolidine formation, though unexpected products may arise due to steric clashes, as in ). The target’s branched alkyl chain might mitigate such side reactions.
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